molecular formula C16H12F4N2O2 B4119132 1-(3-Acetylphenyl)-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea

1-(3-Acetylphenyl)-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea

Cat. No.: B4119132
M. Wt: 340.27 g/mol
InChI Key: VHJOOVSKZHTWML-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N’-[2-fluoro-5-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an acetyl group attached to a phenyl ring and a fluoro-trifluoromethyl-substituted phenyl ring connected through a urea linkage

Properties

IUPAC Name

1-(3-acetylphenyl)-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F4N2O2/c1-9(23)10-3-2-4-12(7-10)21-15(24)22-14-8-11(16(18,19)20)5-6-13(14)17/h2-8H,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJOOVSKZHTWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-N’-[2-fluoro-5-(trifluoromethyl)phenyl]urea typically involves the reaction of 3-acetylphenyl isocyanate with 2-fluoro-5-(trifluoromethyl)aniline. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions, usually at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(3-acetylphenyl)-N’-[2-fluoro-5-(trifluoromethyl)phenyl]urea may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-N’-[2-fluoro-5-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted urea derivatives with different functional groups.

Scientific Research Applications

N-(3-acetylphenyl)-N’-[2-fluoro-5-(trifluoromethyl)phenyl]urea has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N’-[2-fluoro-5-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-N’-[2-chloro-5-(trifluoromethyl)phenyl]urea
  • N-(3-acetylphenyl)-N’-[2-fluoro-5-(difluoromethyl)phenyl]urea
  • N-(3-acetylphenyl)-N’-[2-fluoro-5-(trifluoromethyl)phenyl]thiourea

Uniqueness

N-(3-acetylphenyl)-N’-[2-fluoro-5-(trifluoromethyl)phenyl]urea is unique due to the presence of both the fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Acetylphenyl)-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Reactant of Route 2
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1-(3-Acetylphenyl)-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea

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